![molecular formula C8H7BrN2O B12276982 7-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B12276982.png)
7-Bromo-6-methoxyimidazo[1,5-a]pyridine
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Overview
Description
7-Bromo-6-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure containing both imidazole and pyridine rings. The presence of bromine and methoxy groups at specific positions on the ring system imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-Bromo-6-methoxyimidazo[1,5-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it suitable for both laboratory and industrial production. The typical procedure involves heating the reactants in a microwave reactor, which promotes the formation of the imidazo[1,5-a]pyridine ring system.
Chemical Reactions Analysis
7-Bromo-6-methoxyimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the molecule.
Coupling Reactions: The methoxy group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
7-Bromo-6-methoxyimidazo[1,5-a]pyridine serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it a versatile reagent in the development of more complex molecules.
Biology
The compound exhibits significant biological activities, particularly in antimicrobial and anticancer research:
- Antimicrobial Activity: Research has shown that this compound demonstrates notable efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Minimum inhibitory concentration (MIC) values range from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating its potential as an anti-TB agent .
- Anticancer Activity: In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7) cells. The IC50 values for these cell lines are reported to be less than 10 μM, suggesting a promising therapeutic potential with low toxicity to normal cells .
Medicine
The ongoing research into the therapeutic applications of this compound focuses on its mechanism of action. It is believed to interact with specific enzymes and receptors within cells, modulating critical signaling pathways involved in disease progression. This interaction may lead to the development of novel therapeutic agents targeting resistant pathogens and cancer cells .
Notable Research Findings
- A study by Abrahams et al. highlighted several imidazo[1,5-a]pyridine derivatives with potent activity against Mycobacterium tuberculosis, emphasizing the structural modifications that enhance activity against drug-resistant strains .
- Another investigation evaluated the cytotoxic profiles of various derivatives against human cancer cell lines, demonstrating selective toxicity towards cancerous cells while sparing normal cells .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Bromo-6-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-Bromo-6-methoxyimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
6-Bromo-7-methoxyimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the bromine and methoxy groups.
6-Bromo-7-methylimidazo[1,2-a]pyridine: This compound has a methyl group instead of a methoxy group, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
7-Bromo-6-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family, which is recognized for its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromine atom and a methoxy group on the imidazo ring. Its molecular formula is C8H7BrN2O, and it has a molecular weight of approximately 227.06 g/mol. The compound's structural features contribute to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of related compounds against multidrug-resistant strains of bacteria. For instance, imidazo[1,2-a]pyridine analogues have shown promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM .
Anticancer Properties
Imidazo[1,5-a]pyridine derivatives are also being investigated for their anticancer potential. Research has demonstrated that these compounds can inhibit specific kinases involved in cancer progression. For example, a compound structurally related to this compound was shown to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
The mechanism of action of this compound involves its ability to bind to specific molecular targets such as enzymes and receptors. This binding can modulate enzymatic activity or interfere with cellular signaling pathways, leading to altered cellular responses . For instance, some studies suggest that imidazopyridine derivatives may inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes .
Data Table: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial properties of imidazopyridine derivatives, researchers found that certain compounds exhibited significant activity against resistant strains of bacteria. The study utilized high-throughput screening methods to identify lead compounds with low MIC values against Mycobacterium tuberculosis.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of imidazo[1,5-a]pyridine derivatives on breast cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
7-bromo-6-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-4-11-5-10-3-6(11)2-7(8)9/h2-5H,1H3 |
InChI Key |
KDHCQUHSLQDFLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=NC=C2C=C1Br |
Origin of Product |
United States |
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